1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic Acid
Description
1-(3,5-Dimethoxybenzoyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a 3,5-dimethoxybenzoyl group at the nitrogen atom of the piperidine ring and a carboxylic acid substituent at the 3-position.
Properties
IUPAC Name |
1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-12-6-11(7-13(8-12)21-2)14(17)16-5-3-4-10(9-16)15(18)19/h6-8,10H,3-5,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAAGXVQRSNYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220596 | |
| Record name | 1-(3,5-Dimethoxybenzoyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436093-10-6 | |
| Record name | 1-(3,5-Dimethoxybenzoyl)-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436093-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethoxybenzoyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of 3-Piperidineformamide Derivatives
A method described in patent CN106831540A involves treating 3-piperidineformamide hydrochloride with concentrated hydrochloric acid (28–35% w/w) at 60–65°C for 3 hours. This reaction achieves simultaneous hydrolysis of the formamide group and resolution of the S-enantiomer, yielding (S)-nipecotic acid hydrochloride with >99% enantiomeric excess (ee). Key advantages include:
Derivatization from L-Glutamic Acid
An alternative route from L-glutamic acid involves five linear steps:
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Diesterification using thionyl chloride in methanol.
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N-Boc protection with (Boc)₂O and triethylamine.
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Sodium borohydride reduction to diol intermediates.
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Cyclization via mesylation and intramolecular nucleophilic substitution.
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Acidic deprotection to yield piperidine-3-carboxylic acid.
This method, while lengthier, offers enantiopure products suitable for chiral applications.
Carboxylic Acid Protection Strategies
To prevent undesired side reactions during subsequent acylation, the carboxylic acid group is typically protected as an ethyl or tert-butyl ester:
Ethyl Ester Formation
Piperidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in ethanol, yielding ethyl piperidine-3-carboxylate. This method, adapted from β-keto ester syntheses in PMC8270337, achieves >90% conversion under reflux conditions.
tert-Butyl Ester Protection
Using a modified Hughes protocol, the carboxylic acid reacts with Boc anhydride ((Boc)₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is preferred for acid-sensitive substrates, providing tert-butyl piperidine-3-carboxylate in 85–92% yield.
N-Acylation with 3,5-Dimethoxybenzoyl Groups
Introducing the 3,5-dimethoxybenzoyl moiety to the piperidine nitrogen involves two principal methodologies:
Direct Acylation with 3,5-Dimethoxybenzoyl Chloride
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Reaction conditions : Ethyl piperidine-3-carboxylate (1.0 equiv) is combined with 3,5-dimethoxybenzoyl chloride (1.2 equiv) in dry dichloromethane. Triethylamine (2.5 equiv) is added to scavenge HCl, and the mixture is stirred at 0°C→25°C for 12 hours.
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Yield : 78–82% after column chromatography (hexane/ethyl acetate 7:3).
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Key consideration : Excess acyl chloride ensures complete conversion, as residual amine may lead to dimerization.
Coupling via Mixed Carbonate Intermediates
For substrates prone to over-acylation, a safer alternative employs in situ activation of 3,5-dimethoxybenzoic acid using 1,1'-carbonyldiimidazole (CDI):
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CDI (1.5 equiv) reacts with 3,5-dimethoxybenzoic acid in tetrahydrofuran (THF) at 25°C for 1 hour.
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Ethyl piperidine-3-carboxylate (1.0 equiv) is added, and the reaction proceeds for 24 hours.
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Quenching with aqueous NH₄Cl and extraction affords the acylated product in 70–75% yield.
Deprotection of the Carboxylic Acid Ester
Final hydrolysis of the ethyl or tert-butyl ester is achieved under basic conditions:
Ethyl Ester Hydrolysis
A solution of the acylated ester in ethanol:water (4:1) is treated with NaOH (2.0 equiv) at 60°C for 6 hours. Acidification with HCl (1M) to pH 2–3 precipitates 1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid in 88–92% yield.
tert-Butyl Ester Cleavage
Using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), the tert-butyl group is removed within 2 hours at 25°C. Neutralization with NaHCO₃ and extraction provides the final compound with 95% purity.
Purification and Characterization
Final products are purified via:
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Recrystallization : Ethanol/water mixtures (3:1) yield crystalline solids suitable for X-ray diffraction.
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Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) resolve minor diastereomers.
Key Analytical Data :
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| [α]²⁵D (c=1.0, MeOH) | -27.4° (S-enantiomer) | Polarimetry |
| HPLC Purity | >99% | C18, 80:20 MeOH:H₂O |
Challenges and Optimization Opportunities
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Racemization Risk : Prolonged heating during acylation or hydrolysis may epimerize the C3 center. Maintaining temperatures <30°C during basic workups mitigates this.
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Solubility Issues : The free carboxylic acid exhibits poor solubility in apolar solvents, necessitating polar aprotic media (DMF, DMSO) for reactions .
Chemical Reactions Analysis
1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
(a) Piperidine-3-Carboxylic Acid Derivatives
1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride ():
- Exhibits inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).
- The furylmethyl group enhances enzyme binding, possibly through hydrophobic or π-π interactions. In contrast, the dimethoxybenzoyl group in the target compound may improve aromatic stacking or hydrogen bonding due to methoxy oxygen atoms .
(b) Sulfonyl-Substituted Analogs
(c) Methoxyphenyl-Substituted Analogs
Physicochemical Properties
*Calculated based on molecular formulas.
Structure-Activity Relationships (SAR)
- Carboxylic Acid Position : The 3-carboxylic acid is a common feature in active analogs (e.g., GluMax = 94% in ). Its ionization state may facilitate hydrogen bonding with biological targets.
- Sulfonyl or heterocyclic groups (e.g., isoxazole) may increase solubility but reduce affinity for hydrophobic binding pockets .
Q & A
Q. What are the established synthetic routes for 1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via coupling reactions between piperidine-3-carboxylic acid derivatives and substituted benzoyl groups. For example, analogous methods involve reacting 3-piperidinecarboxylic acid with aryl isocyanates or activated esters under basic conditions (e.g., DMF with Hünig’s base) . Optimization may include adjusting solvent polarity, temperature (e.g., 50–80°C), and stoichiometric ratios to enhance yield. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- NMR spectroscopy : and NMR confirm the benzoyl and piperidine ring substitution patterns. For example, methoxy protons (3,5-dimethoxy) resonate at δ 3.8–4.0 ppm as singlets, while piperidine protons show splitting patterns consistent with axial/equatorial conformers .
- HPLC-MS : Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid), with molecular ions ([M+H]) matching theoretical masses .
- FT-IR : Stretching frequencies for carbonyl (C=O, ~1680–1700 cm) and carboxylic acid (O-H, ~2500–3300 cm) groups confirm functionalization .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, analogous piperidine derivatives require:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile reagents (e.g., DMF, isocyanates) .
- Waste disposal : Classify as hazardous organic waste and incinerate via licensed facilities .
Advanced Research Questions
Q. How does the substitution pattern on the benzoyl group (e.g., 3,5-dimethoxy) influence the compound’s physicochemical properties and bioactivity?
The 3,5-dimethoxy groups enhance electron-donating effects, increasing solubility in polar solvents (e.g., DMSO, methanol) compared to non-substituted analogs . In SAR studies, methoxy groups improve binding affinity to targets like metabotropic glutamate receptors by facilitating hydrogen bonding with hydrophobic pockets . A comparative study of substituents is summarized below:
| Substituent | Solubility (µg/mL, pH 7.4) | Receptor Binding (IC50, µM) |
|---|---|---|
| 3,5-Dimethoxy | >43.2 | 3.1 |
| 4-Chloro | <10.0 | >10.0 |
| Unsubstituted | 25.5 | 8.7 |
Q. What strategies can resolve discrepancies in solubility or stability data across studies?
Contradictions often arise from solvent polarity, pH, or impurities. For example:
- pH-dependent solubility : The carboxylic acid group deprotonates at pH >5, increasing aqueous solubility. Validate using buffered solutions (e.g., ammonium acetate pH 6.5) .
- Degradation studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., ester hydrolysis) .
Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?
Docking simulations (e.g., AutoDock Vina) predict interactions with target proteins. For instance:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization at the piperidine C3 position can occur under high-temperature conditions. Solutions include:
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) to control stereochemistry .
- Crystallization-induced resolution : Optically pure crystals are obtained via solvent screening (e.g., ethanol/water) .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent, catalyst loading) to ensure consistency .
- Data Validation : Cross-reference spectral data with published analogs (e.g., PubChem CID 16786441) .
- Ethical Compliance : Adhere to institutional guidelines for handling toxic intermediates (e.g., isocyanates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
